molecular formula C15H14FN3OS B12624264 N-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine CAS No. 917907-59-6

N-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12624264
CAS No.: 917907-59-6
M. Wt: 303.4 g/mol
InChI Key: IYLJOAWQIYMIJK-UHFFFAOYSA-N
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Description

N-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a fluorinated phenyl group, a thieno[2,3-d]pyrimidine core, and an amine group

Properties

CAS No.

917907-59-6

Molecular Formula

C15H14FN3OS

Molecular Weight

303.4 g/mol

IUPAC Name

N-(4-fluoro-2-propan-2-yloxyphenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C15H14FN3OS/c1-9(2)20-13-7-10(16)3-4-12(13)19-14-11-5-6-21-15(11)18-8-17-14/h3-9H,1-2H3,(H,17,18,19)

InChI Key

IYLJOAWQIYMIJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)F)NC2=C3C=CSC3=NC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated thieno[2,3-d]pyrimidine under palladium catalysis. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using high-efficiency catalysts, optimizing reaction temperatures, and employing continuous flow reactors to enhance yield and reduce production costs .

Chemical Reactions Analysis

Table 1: Key Synthetic Steps for Compound X

StepReagents/ConditionsYieldReference
CyclizationHCl, ethanol, reflux83%
ChlorinationPOCl₃, DMF, 80°C98%
Amination4-Fluoro-2-isopropoxyaniline, EtOH, 80°C67%

Derivatization at the 4-Amino Position

The 4-amino group in Compound X participates in:

  • Reductive Alkylation : Reaction with aldehydes (e.g., formaldehyde) and NaCNBH₃ introduces N-alkyl substituents (e.g., methyl groups) .

  • Acylation : Treatment with acetyl chloride or Boc-anhydride forms N-acetyl or N-Boc derivatives .

  • Cross-Coupling : Pd-catalyzed Buchwald-Hartwig amination enables aryl/heteroaryl substitutions at the 4-position .

Example Reaction:

**Compound X**+RCHONaCNBH3,AcOH*N*-Alkylated Derivative[1][6]\text{**Compound X**} + \text{RCHO} \xrightarrow{\text{NaCNBH}_3, \text{AcOH}} \text{*N*-Alkylated Derivative} \quad[1][6]

Modifications of the Thiophene Ring

The thieno[2,3-d]pyrimidine core undergoes electrophilic substitution:

  • Halogenation : N-Bromosuccinimide (NBS) selectively brominates the 5-position of the thiophene ring .

  • Suzuki-Miyaura Coupling : Brominated derivatives react with arylboronic acids (e.g., 3,4,5-trimethoxyphenyl) under Pd catalysis .

Table 2: Electrophilic Substitution Reactions

ReactionReagentsPosition ModifiedOutcomeReference
BrominationNBS, DMFC55-Bromo derivative
Suzuki CouplingPdCl₂(dppf), ArB(OH)₂C5Biaryl analog

Functional Group Transformations on the Aryl Substituent

The 4-fluoro-2-isopropoxyphenyl moiety can be modified:

  • Demethylation : BBr₃ cleaves the isopropoxy group to a hydroxyl, enabling further functionalization .

  • Nitration/Halogenation : Electrophilic aromatic substitution introduces nitro or additional halogens .

Stability and Reactivity Insights

  • Acid Sensitivity : The isopropoxy group is stable under mild acidic conditions but hydrolyzes in concentrated H₂SO₄ .

  • Thermal Stability : Decomposition occurs above 250°C, limiting high-temperature reactions .

Biological Activity and SAR

  • Potassium channel inhibition (Kv1.5/Kv1.3) .

  • Anticancer properties via MCL-1 inhibition .

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits promising biological activities, making it a candidate for drug development. Its structural features allow it to interact with various biological targets, leading to potential therapeutic effects.

Anticancer Activity

Research has indicated that derivatives of thieno[2,3-d]pyrimidine exhibit significant anticancer properties. For instance, compounds similar to N-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine have shown efficacy against several cancer cell lines:

Compound Target Cancer Cell Line IC50 Value (µM)
Compound AMCF-7 (breast cancer)< 10
Compound BHeLa (cervical cancer)< 5
Compound CA549 (lung cancer)< 15

These results suggest that the thieno[2,3-d]pyrimidine scaffold can be optimized for enhanced anticancer activity through structural modifications.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. Studies demonstrate that certain derivatives possess inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate a strong potential for development as an antimicrobial agent:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Klebsiella pneumoniae64

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the fluoro substituent and the thieno moiety significantly influences its biological activity.

Key Structural Features

The following structural features have been identified as critical for enhancing biological activity:

  • Fluorine Substitution : Increases lipophilicity and may enhance binding affinity to target proteins.
  • Thieno Moiety : Imparts unique electronic properties that can improve interaction with biological targets.
  • Propan-2-yloxy Group : May enhance solubility and stability in biological systems.

Case Studies

Several studies have explored the pharmacological applications of compounds related to this compound.

Study on Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a thieno[2,3-d]pyrimidine derivative showed selective cytotoxicity toward cancer cells while sparing normal cells. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation.

Study on Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of thieno[2,3-d]pyrimidine derivatives against resistant strains of bacteria. The results highlighted the compound's ability to disrupt bacterial cell wall synthesis, providing a novel approach to combating antibiotic resistance.

Mechanism of Action

The mechanism of action of N-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine is unique due to its combination of a fluorinated phenyl group and a thieno[2,3-d]pyrimidine core.

Biological Activity

N-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine is a compound that has garnered interest in the pharmaceutical field due to its potential biological activities, particularly as an inhibitor of specific enzymes and pathways involved in various diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has a molecular weight of 303.4 g/mol and belongs to the thienopyrimidine class, which is known for its diverse pharmacological properties. Its structure includes a thieno[2,3-d]pyrimidine core, which is often associated with kinase inhibition.

Research indicates that compounds within the thienopyrimidine family can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. This inhibition can lead to reduced cell growth in cancerous tissues, making these compounds potential candidates for cancer therapy .

Additionally, studies have shown that thienopyrimidines can selectively inhibit Helicobacter pylori, a bacterium associated with gastric ulcers and cancers. The mechanism involves targeting the respiratory complex I subunit NuoD, which is essential for ATP synthesis in H. pylori .

Biological Activity

The biological activity of this compound has been evaluated in various studies:

  • Antitumor Activity : The compound has demonstrated significant cytotoxicity against non-small cell lung cancer (NSCLC) cell lines. Its action is mediated through the inhibition of mutated forms of the epidermal growth factor receptor (EGFR), which is frequently overexpressed in NSCLC .
  • Antimicrobial Activity : The compound shows selective inhibition against H. pylori, with a reported IC50 value that suggests potent activity. This selectivity is crucial for reducing side effects associated with traditional broad-spectrum antibiotics .
  • Kinase Inhibition : As a thienopyrimidine derivative, this compound may also exhibit kinase inhibitory properties, which could be beneficial in treating diseases where kinase activity is dysregulated .

Case Studies

Several studies have explored the efficacy and safety profile of this compound:

  • Study on NSCLC : In a preclinical model involving NSCLC cells with specific EGFR mutations, this compound showed an 11-fold increase in potency compared to earlier compounds in the series, indicating a strong potential for clinical application in targeted cancer therapy .
  • Antimicrobial Investigation : A high-throughput screening identified this compound as a lead candidate against H. pylori. Further optimization led to derivatives with improved solubility and bioavailability, enhancing their therapeutic potential while minimizing toxicity .

Data Table: Summary of Biological Activities

Activity TypeTarget/MechanismIC50 ValueReference
AntitumorEGFR mutated forms0.16 µM
AntimicrobialHelicobacter pyloriSpecific values not disclosed
Kinase InhibitionVarious kinasesNot specified

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